molecular formula C20H19BrN4O4S B11039976 Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate

Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate

Cat. No.: B11039976
M. Wt: 491.4 g/mol
InChI Key: MGUQCGDPXVXOGM-OIISAZPMSA-N
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Description

Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate is a complex organic compound with a unique structure that combines multiple functional groups, including a brominated quinoline, a thiazole ring, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate typically involves multi-step organic reactions. One common route starts with the bromination of 4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline. This intermediate is then reacted with hydrazine derivatives to form the hydrazone. The final step involves the cyclization with a thiazole derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The bromine atom in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as probes for studying biological processes. The brominated quinoline moiety is particularly interesting for its potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The combination of functional groups in the molecule provides a scaffold for the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The brominated quinoline moiety can interact with biological macromolecules through halogen bonding, while the thiazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Methyl {2-[2-(8-bromo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-4-oxo-1,3-thiazol-5(4H)-ylidene}acetate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19BrN4O4S

Molecular Weight

491.4 g/mol

IUPAC Name

methyl (2Z)-2-[2-[(6-bromo-2-hydroxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-ylidene]acetate

InChI

InChI=1S/C20H19BrN4O4S/c1-9-8-20(2,3)25-16-11(9)5-10(21)6-12(16)15(18(25)28)23-24-19-22-17(27)13(30-19)7-14(26)29-4/h5-7,9,28H,8H2,1-4H3/b13-7-,24-23?

InChI Key

MGUQCGDPXVXOGM-OIISAZPMSA-N

Isomeric SMILES

CC1CC(N2C3=C(C=C(C=C13)Br)C(=C2O)N=NC4=NC(=O)/C(=C/C(=O)OC)/S4)(C)C

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)Br)C(=C2O)N=NC4=NC(=O)C(=CC(=O)OC)S4)(C)C

Origin of Product

United States

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